5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one
Overview
Description
The compound “2- (5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride” has a similar structure . It has a CAS Number of 1797983-79-9 and a molecular weight of 162.62 .
Molecular Structure Analysis
The compound “2-[(5-methyl-1,2-oxazol-3-yl)methoxy]acetic acid” has a molecular weight of 171.15 . Its IUPAC name is [(5-methyl-3-isoxazolyl)methoxy]acetic acid .
Physical and Chemical Properties Analysis
The compound “[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride” has a density of 1.3±0.1 g/cm3, a boiling point of 270.2±25.0 °C at 760 mmHg, and a flash point of 117.2±23.2 °C . It has a molar refractivity of 37.7±0.3 cm3 .
Scientific Research Applications
Corrosion Inhibition
5-methyl-1-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1H-imidazol-2-one and its derivatives have been studied for their corrosion inhibition properties. In a study by Ammal, Prajila, and Joseph (2018), various 1,3,4-oxadiazole derivatives, including those structurally related to the compound , demonstrated effective corrosion inhibition for mild steel in sulfuric acid. These inhibitors formed a protective layer on the steel surface, validated through gravimetric, electrochemical, SEM, and computational methods (Ammal, Prajila, & Joseph, 2018).
Angiotensin II Receptor Antagonism
Compounds structurally similar to this compound have been explored for their potential as angiotensin II receptor antagonists. Bovy et al. (1993) investigated a series of derivatives, including 5-[1-[4-[(4,5-disubstituted-1H-imidazol-1-yl)methyl]-substituted]-1H-pyrrol-2-yl]-1H-tetrazoles, demonstrating significant activity as AT1-selective angiotensin II receptor antagonists (Bovy et al., 1993).
Synthesis of Imidazole Derivatives
The synthesis of new imidazole derivatives, including those with β-lactam rings, has been researched, which may include compounds structurally related to this compound. Askar, Ali, and Al-Mouamin (2016) synthesized and characterized various imidazole derivatives using techniques like FT-IR, NMR spectroscopy (Askar, Ali, & Al-Mouamin, 2016).
DNA Interaction Studies
Imidazole derivatives have been studied for their interactions with DNA. Mizuno and Decker (1976) investigated the effects of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide on DNA, revealing insights into its hydrolysis and binding characteristics with DNA constituents (Mizuno & Decker, 1976).
Ruthenium(II) Complexes in Catalysis
Ruthenium(II) complexes involving imidazole and triazole derivatives, similar to the compound , have been synthesized and studied for their efficiency in catalysis. Donthireddy, Illam, and Rit (2020) found these complexes to be highly efficient in C-N bond-forming reactions under solvent-free conditions, indicating potential applications in organic synthesis (Donthireddy, Illam, & Rit, 2020).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5-4-9-8(12)11(5)7-3-6(2)13-10-7/h3-4H,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHJODVVNWBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=CNC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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